1-(2,6-Dimethoxybenzyl)piperazine
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Overview
Description
1-(2,6-Dimethoxybenzyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a piperazine ring substituted with a 2,6-dimethoxybenzyl group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,6-Dimethoxybenzyl)piperazine can be synthesized through various methods. One common approach involves the reaction of 2,6-dimethoxybenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dichloromethane at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and advanced purification techniques, such as recrystallization and chromatography, are employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dimethoxybenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted benzyl piperazines.
Scientific Research Applications
1-(2,6-Dimethoxybenzyl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
1-Benzylpiperazine: Known for its stimulant properties and use in recreational drugs.
1-(3,4-Methylenedioxybenzyl)piperazine: Studied for its potential psychoactive effects.
1-(2,4-Dimethoxybenzyl)piperazine: Similar in structure but with different substitution patterns on the benzyl group.
Uniqueness: 1-(2,6-Dimethoxybenzyl)piperazine is unique due to the presence of two methoxy groups at the 2 and 6 positions of the benzyl ring. This substitution pattern can influence the compound’s chemical reactivity and biological activity, making it distinct from other piperazine derivatives .
Properties
Molecular Formula |
C13H17F3N2O |
---|---|
Molecular Weight |
274.28 g/mol |
IUPAC Name |
1-[[2-methoxy-5-(trifluoromethyl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C13H17F3N2O/c1-19-12-3-2-11(13(14,15)16)8-10(12)9-18-6-4-17-5-7-18/h2-3,8,17H,4-7,9H2,1H3 |
InChI Key |
GNPQVYJMZIKLDO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)CN2CCNCC2 |
Origin of Product |
United States |
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